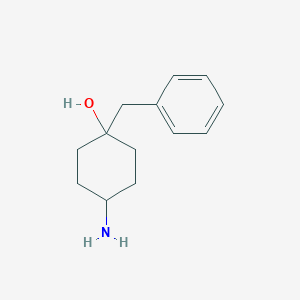

4-Amino-1-benzylcyclohexan-1-ol

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-amino-1-benzylcyclohexan-1-ol |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(15,9-7-12)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |

InChI Key |

ZAKKTSZEXBZSSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)(CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of nitro compounds to amines. For instance, the reduction of 4-nitrobenzylcyclohexanone using hydrogen gas in the presence of a palladium catalyst can yield 4-Amino-1-benzylcyclohexan-1-ol .

Industrial Production Methods

Industrial production of 4-Amino-1-benzylcyclohexan-1-ol often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reduction process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated benzyl derivatives

Scientific Research Applications

4-Amino-1-benzylcyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares 4-Amino-1-benzylcyclohexan-1-ol with three analogs:

Key Observations:

Substituent Effects on Yield :

- The benzyl-substituted derivative (96% yield) outperforms the decyl analog (65%), likely due to the hydrophobic decyl chain complicating reaction kinetics in aqueous or polar media .

- The dibenzylated analog (90% yield) demonstrates efficient benzylation under basic conditions (K2CO3/DMF), though steric hindrance from two benzyl groups may limit further functionalization .

Molecular Weight and Functionalization: Replacing benzyl with decyl increases molecular weight by ~50 g/mol, reducing solubility in polar solvents .

Spectral Distinctions: Aromatic protons (δ ~7.0–7.2) are absent in the decyl analog but prominent in benzyl- or phenyl-containing derivatives . The cis isomer’s methylene proton (δ 2.38–2.47) in 4-Amino-1-benzylcyclohexan-1-ol suggests conformational flexibility, whereas rigid substituents (e.g., phenyl in 1-Benzyl-4-phenylcyclohexan-1-ol) may restrict rotation .

Research Implications

- Pharmaceutical Potential: The amino group in 4-Amino-1-benzylcyclohexan-1-ol offers a handle for derivatization into bioactive molecules, contrasting with non-amino analogs like 1-Benzyl-4-phenylcyclohexan-1-ol .

- Process Optimization : High yields in benzyl-containing derivatives suggest scalable synthesis routes, whereas decyl or dibenzyl groups may require solvent or catalyst optimization .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1-benzylcyclohexan-1-ol?

The synthesis typically involves reductive amination or multi-step functionalization of a cyclohexanol scaffold. A common approach includes:

- Starting materials : Benzyl-substituted cyclohexanone derivatives or pre-functionalized cyclohexanol precursors.

- Reductive amination : Reacting a cyclohexanone intermediate with an amine source (e.g., NH₃ or protected amines) under hydrogenation conditions (H₂/Pd-C or NaBH₄) to introduce the amino group .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry to confirm molecular structure (C₁₃H₁₉NO, MW 205.3) .

Q. How should researchers characterize the stereochemical configuration of 4-Amino-1-benzylcyclohexan-1-ol?

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration by comparing experimental and computed spectra.

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry if single crystals are obtainable .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Keep in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the amino group.

- Light sensitivity : Protect from prolonged UV exposure to avoid photodegradation.

- pH stability : Avoid strongly acidic or basic conditions, as protonation/deprotonation may alter reactivity .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in synthesis be resolved?

Discrepancies may arise from reaction conditions (e.g., temperature, catalyst loading). To address this:

- Systematic variation : Test catalytic systems (e.g., Pd-C vs. Raney Ni) and solvents (polar aprotic vs. protic) to identify stereochemical drivers.

- Computational modeling : Use DFT calculations to predict thermodynamic vs. kinetic control in ring closure or hydrogenation steps .

- Cross-validation : Compare results with independent analytical methods (e.g., NMR coupling constants vs. VCD) .

Q. What methodological strategies optimize yield in multi-step syntheses involving this compound?

- Protection/deprotection : Temporarily mask the amino group (e.g., Boc protection) during harsh reactions to prevent side reactions.

- Microwave-assisted synthesis : Accelerate reaction kinetics for steps with high activation energy.

- Design of Experiments (DoE) : Statistically optimize parameters like temperature, solvent ratio, and catalyst loading to maximize efficiency .

Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in enzymatic assays?

- pH effects : The amino group’s pKa (~9–10) dictates protonation state, affecting hydrogen bonding in enzyme active sites. Conduct assays in buffered solutions (e.g., Tris-HCl, pH 7.4–8.5) .

- Temperature : Elevated temperatures (>40°C) may degrade the compound; use isothermal titration calorimetry (ITC) to monitor binding thermodynamics without destabilizing the structure .

Q. How can analytical methods distinguish 4-Amino-1-benzylcyclohexan-1-ol from structurally similar impurities?

- LC-MS/MS : Use multiple reaction monitoring (MRM) to target unique fragmentation patterns (e.g., m/z 205 → 148 for the benzyl fragment).

- 2D NMR : Correlate ¹H-¹³C HSQC spectra to resolve overlapping signals from regioisomers .

Data Contradiction and Reproducibility

Q. What steps validate the reproducibility of pharmacological activity studies?

- Blind testing : Repeat assays in separate labs with independently synthesized batches.

- Positive/negative controls : Include reference compounds (e.g., known enzyme inhibitors) to calibrate activity measurements.

- Meta-analysis : Compare results across published studies to identify consensus mechanisms (e.g., neurotransmitter modulation vs. growth regulation) .

Q. How to address discrepancies in reported solubility profiles?

- Standardized protocols : Use USP methods for solubility testing (e.g., shake-flask technique in aqueous buffers).

- Co-solvent systems : Test solubility in DMSO/PBS mixtures to mimic biological assay conditions.

- Dynamic light scattering (DLS) : Detect aggregation states that may falsely indicate low solubility .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.